molecular formula C9H6FN3O2 B13313743 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13313743
M. Wt: 207.16 g/mol
InChI Key: OQMUFAOCMXIHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CID 130497106) is a fluorinated heterocyclic compound with the molecular formula C9H6FN3O2, serving as a valuable building block in medicinal chemistry and pharmaceutical research . This specific molecular scaffold, featuring a pyrazole core linked to a fluoropyridine ring, is of significant interest for the synthesis of more complex molecules. Researchers can acquire this compound in multiple forms, including the free acid and its corresponding hydrochloride salt (CAS 2155852-19-8, Molecular Formula C9H7ClFN3O2) . The hydrochloride salt has a molecular weight of 243.62 g/mol and is associated with the MDL number MFCD31629175 . The product is offered by multiple global suppliers and is typically shipped with cold-chain transportation to ensure stability . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. While its exact mechanism of action is application-dependent, compounds of this class are frequently utilized in drug discovery projects, particularly as intermediates for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules . As a key intermediate, its core structure makes it a versatile precursor for exploring structure-activity relationships in various therapeutic areas. Researchers can purchase this chemical in various quantities, with standard pack sizes ranging from 50mg to 500mg, subject to availability . Please consult the specific product documentation for detailed safety information, handling procedures, and certificate of analysis before use.

Properties

Molecular Formula

C9H6FN3O2

Molecular Weight

207.16 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H6FN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15)

InChI Key

OQMUFAOCMXIHIL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)F

Origin of Product

United States

Preparation Methods

Cyclization of α,β-Unsaturated Esters with Hydrazines

A widely used approach to prepare pyrazole-3-carboxylic acids involves condensation and cyclization of α,β-unsaturated esters with hydrazine derivatives:

  • Step 1: Synthesis of α,β-unsaturated ester intermediate
    Starting from substituted pyridine derivatives, α,β-unsaturated esters bearing the pyridinyl substituent can be prepared. For example, 5-fluoropyridin-3-yl-substituted acrylates are synthesized by coupling reactions or substitution on the pyridine ring.

  • Step 2: Condensation with hydrazine
    The α,β-unsaturated ester reacts with hydrazine or substituted hydrazines under controlled temperature to form the pyrazole ring by 1,3-dipolar cyclization. This step is often catalyzed by acid or base and performed in aqueous or alcoholic media.

  • Step 3: Hydrolysis to carboxylic acid
    If the pyrazole is initially formed as an ester, subsequent hydrolysis under acidic or basic conditions yields the target pyrazole-3-carboxylic acid.

This method is supported by recent research demonstrating regioselective formation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones or α,β-unsaturated esters with hydrazine hydrochlorides or free hydrazines, achieving moderate to excellent yields (37–97%) and regioselectivity depending on hydrazine nature.

Use of Halogenated Pyridine Precursors and Pyrazole Formation

Another approach involves:

  • Starting from halogenated pyridine derivatives such as 5-fluoro-3-bromopyridine.
  • Coupling these with pyrazole precursors via palladium-catalyzed cross-coupling or nucleophilic substitution.
  • Subsequent functional group transformations to introduce the carboxylic acid group at the pyrazole 3-position.

While direct literature on 1-(5-fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid is limited, analogous methods for related pyrazole-pyridine carboxylic acids have been patented and reported.

Two-Step Synthesis via Difluoroacetyl Intermediates (Analogous Methodology)

Though focused on difluoromethyl-substituted pyrazole carboxylic acids, the methodology involving:

  • Reaction of 2,2-difluoroacetyl halides with α,β-unsaturated esters to form α-difluoroacetyl intermediates.
  • Condensation/cyclization with methyl hydrazine aqueous solution in the presence of catalysts such as potassium iodide.
  • Acidification and recrystallization to purify the final pyrazole carboxylic acid.

This process offers high yields, reduced isomer formation, and efficient purification, which can be adapted conceptually for fluoropyridinyl-substituted pyrazole carboxylic acids.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes/Outcomes
α,β-Unsaturated Ester Formation Starting pyridine derivative, esterification or coupling Precursor to pyrazole ring formation
Cyclization with Hydrazine Hydrazine or hydrazine hydrochloride, reflux in alcohol (e.g., methanol, ethanol), 16 h Regioselective formation of 1-substituted pyrazole; yields 37–97%
Hydrolysis (if ester) Acidic or basic aqueous conditions Conversion of ester to carboxylic acid
Catalyst Use (if applicable) Potassium iodide or sodium iodide, low temperature (−30 to −20 °C) Enhances cyclization and reduces isomer formation
Recrystallization Alcohol-water mixtures (methanol, ethanol, isopropanol, 35–65% aqueous) Purifies product to >99% purity

Regioselectivity and Isomer Control

  • The regioselectivity of pyrazole formation depends heavily on the hydrazine form: free hydrazine tends to yield 1,5-substituted pyrazoles, whereas hydrazine hydrochlorides favor 1,3-substitution.
  • Catalysts such as potassium iodide help suppress isomer formation and improve product purity.
  • Recrystallization solvents and conditions influence the isolation of the desired isomer with high purity.

Summary Table of Preparation Approaches

Methodology Key Reagents/Intermediates Advantages Challenges
α,β-Unsaturated ester + hydrazine 5-fluoropyridinyl acrylate, hydrazine Regioselective, moderate-high yield Requires careful regioselectivity control
Halogenated pyridine + pyrazole coupling 5-fluoro-3-halopyridine, pyrazole precursors Direct introduction of pyridinyl group Multi-step, catalyst dependent
Difluoroacetyl halide route (analogous) Difluoroacetyl halide, methyl hydrazine, KI catalyst High yield, reduced isomers, easy purification Adaptation needed for fluoropyridinyl substituent

Chemical Reactions Analysis

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Carboxylic Acid Derivatives

Structural and Electronic Differences

The substituents on the pyrazole ring significantly alter physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Spectral Comparison of Pyrazole-Carboxylic Acid Derivatives
Compound Name Molecular Formula Substituents (Position) Key Spectral Data (NMR, MS) Synthesis Yield Reference
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid C₉H₆FN₃O₂ 5-Fluoropyridin-3-yl (1), COOH (3) Not explicitly provided Not reported
5-(2,6-Dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid (11i) C₁₈H₁₆FNO₄ 2,6-Dimethoxyphenyl (5), 4-Fluorophenyl (1) $ ^1H $ NMR (CDCl₃): δ 7.23–7.36 (m, 3H), 3.60 (s, 6H) 93%
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic Acid (11j) C₁₇H₁₄FNO₃ 4-Fluorophenyl (1), 2-Methoxyphenyl (5) $ ^1H $ NMR (CDCl₃): δ 6.52 (d, J=8.5 Hz, 2H) 91%
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid C₁₆H₁₁FN₂O₂ 2-Fluorophenyl (1), Phenyl (3) ChemSpider ID: 3085346; Mol. Wt.: 282.27 Not reported
5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid C₁₁H₉FN₂O₂ 4-Fluorophenyl (5), Methyl (1) CAS: 957514-16-8; Similarity: 0.94 Not reported
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid C₉H₈N₄O₂ 5-Aminopyridin-2-yl (1) Similarity: 0.94 to target compound Not reported
Key Observations:

Substituent Effects on Reactivity: The fluoropyridinyl group in the target compound introduces stronger electron-withdrawing effects compared to fluorophenyl or methoxyphenyl groups in analogs like 11i and 11j . This may reduce nucleophilic reactivity but enhance stability.

Synthesis Efficiency :

  • Methyl ester hydrolysis (used for 11i and 11j) yields >90% , whereas other methods (e.g., coupling reactions in ) yield as low as 26% , highlighting the dependency on substituent compatibility.

Spectral Signatures :

  • Fluorine atoms in aromatic systems (e.g., δ 6.52 ppm in 11j ) produce distinct splitting patterns in $ ^1H $ NMR.

Solubility and Stability Considerations

  • Hydrophobicity: The 3,5-dimethylphenoxy group in CAS 1004193-21-8 increases hydrophobicity , whereas the carboxylic acid in the target compound enhances aqueous solubility.
  • Metabolic Stability : Fluorine atoms (e.g., in 5-(4-fluorophenyl)-1-methyl derivatives ) reduce metabolic degradation, a trait likely shared by the 5-fluoropyridinyl substituent.

Biological Activity

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1697854-75-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its molecular formula C9H6FN3O2C_9H_6FN_3O_2 and molecular weight of 207.16 g/mol. The presence of the fluorinated pyridine moiety enhances its pharmacological properties, making it a subject of various studies aimed at evaluating its potential therapeutic applications.

Pharmacological Properties

Research has demonstrated that pyrazole derivatives, including 1-(5-fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid, exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can significantly reduce inflammation. For instance, compounds similar to 1-(5-fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid have been tested in models of carrageenan-induced edema, revealing comparable efficacy to established anti-inflammatory agents like indomethacin .

2. Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented. Research indicates that certain derivatives exhibit activity against various bacterial strains. For example, compounds with similar structures have demonstrated effectiveness against E. coli and Staphylococcus aureus, suggesting that 1-(5-fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid may also possess significant antimicrobial properties .

3. Anticancer Activity

The potential anticancer effects of pyrazole derivatives have been explored extensively. In vitro studies show that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) at sub-micromolar concentrations . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid is influenced by its structural features. The incorporation of a fluorine atom and the specific arrangement of functional groups are crucial for enhancing its potency against various biological targets .

Compound Activity Reference
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acidAnti-inflammatory
Similar pyrazole derivativesAntimicrobial against E. coli, S. aureus
Related compoundsInduces apoptosis in MCF-7 cells

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical applications:

  • Anti-inflammatory Effects : A study involving a series of pyrazole compounds showed significant reduction in paw edema in rats, supporting their use as anti-inflammatory agents.
  • Antimicrobial Efficacy : In vitro testing revealed that certain pyrazole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Cell Line Studies : Various pyrazole derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction.

Q & A

Q. What are the optimal synthetic routes for 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with fluorinated pyridine and pyrazole precursors. For example:

Step 1 : Condensation of 5-fluoropyridin-3-amine with a β-keto ester to form the pyrazole ring.

Step 2 : Hydrolysis of the ester group to yield the carboxylic acid moiety.
Key reagents include trifluoroacetic acid (TFA) for cyclization and palladium catalysts for cross-coupling reactions. Yield optimization can be achieved via solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C for cyclization) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine integration at δ 7.2–8.5 ppm for fluoropyridyl groups) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) paired with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 251.06) .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50_{50} determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the pyrazole C-4 position (e.g., methyl, chloro) to sterically hinder off-target binding .
  • Fluorine Scanning : Replace the 5-fluoropyridyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO2_2) to modulate electronic effects .
  • Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) and prioritize analogs with higher docking scores .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in IC50_{50} variability linked to assay conditions (e.g., serum concentration, incubation time) .

Q. How can computational modeling predict metabolic stability and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (optimal range: 1–3), CYP450 inhibition, and hERG channel liability .
  • Metabolite Identification : Simulate Phase I/II metabolism with Schrödinger’s BioLuminate to flag unstable metabolites (e.g., glucuronidation at the carboxylic acid group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.